2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 923245-32-3
Cat. No.: VC11970441
Molecular Formula: C24H17F3N4O5
Molecular Weight: 498.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923245-32-3 |
|---|---|
| Molecular Formula | C24H17F3N4O5 |
| Molecular Weight | 498.4 g/mol |
| IUPAC Name | 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C24H17F3N4O5/c25-24(26,27)15-4-1-2-5-16(15)29-20(32)12-30-17-6-3-9-28-21(17)22(33)31(23(30)34)11-14-7-8-18-19(10-14)36-13-35-18/h1-10H,11-13H2,(H,29,32) |
| Standard InChI Key | IRJZQJANRONMGA-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |
Introduction
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule featuring a pyrido[3,2-d]pyrimidine core, a benzodioxole moiety, and an acetamide group with a trifluoromethylphenyl substituent. This compound belongs to the class of heterocyclic organic compounds, which are often studied for their biological activities and therapeutic applications.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. Although specific synthetic routes for this exact compound are not extensively documented, similar compounds are often synthesized using methods that involve the formation of the pyrimidine core and subsequent modification with the benzodioxole and acetamide groups.
Potential Applications
Compounds with pyrido-pyrimidine cores and benzodioxole moieties are often investigated for their biological activities, including potential therapeutic applications. The presence of the trifluoromethyl group may enhance the bioactivity of this compound compared to similar structures without this substituent.
Chemical Reactions
The compound can undergo various chemical reactions due to its functional groups:
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Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
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Nucleophilic Addition: The dioxo groups may participate in nucleophilic addition reactions with strong nucleophiles.
Comparison with Similar Compounds
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